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molecular formula C12H17FN2O6S B8623197 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid CAS No. 876384-13-3

5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid

Cat. No. B8623197
M. Wt: 336.34 g/mol
InChI Key: LKIJMPMSFGMHAG-UHFFFAOYSA-N
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Patent
US07585982B2

Procedure details

A mixture of 4,5-diethoxy-3-fluorophthalonitrile (2.34 g, 10 mol) prepared in Preparation Example 1, sulfuric acid (0.56 mL, 10 mol), 20% palladium hydroxide-carbon (0.59 g, 50% hydrate) (20% palladium-carbon powder, palladium hydroxide type (hydrate), N.E. Chemical Corporation) and 1,2-dimethoxyethane (23 mL) was stirred at −23° C. under hydrogen atmosphere (atmospheric pressure) for 29 hours. After insoluble matter in the reaction mixture was filtered off, the residue was washed with methanol (23 mL), and the combined filtrate was divided into five equal portions. To one of them, triethylamine (0.14 mL, 1 mol) was added, and the mixture was stirred at 60° C. for three hours and concentrated at 40° C. under reduced pressure. Methanol (2.3 mL) and 1,2-dimethoxyethane (6.9 mL) were added to the residue, then sulfuric acid (0.11 mL, 2 mol) was added on ice, and the mixture was stirred. Precipitated crystals were filtered, washed with a 5% methanol-1,2-dimethoxyethane solution, and dried at room temperature under reduced pressure to give 0.45 g of the title compound (yield: 72%) as grayish white crystals.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Name
palladium hydroxide carbon
Quantity
0.59 g
Type
catalyst
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Quantity
0.11 mL
Type
reactant
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([F:17])=[C:6]([C:15]#[N:16])[C:7](=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:8]#[N:9])[CH3:2].[S:18](=[O:22])(=[O:21])([OH:20])[OH:19].C(N(CC)CC)C>[OH-].[Pd+2].[OH-].[C].COCCOC>[S:18]([OH:22])([OH:21])(=[O:20])=[O:19].[CH2:13]([O:12][C:11]1[CH:10]=[C:7]2[C:6](=[C:5]([F:17])[C:4]=1[O:3][CH2:1][CH3:2])[C:15]([NH2:16])=[N:9][CH2:8]2)[CH3:14] |f:3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
C(C)OC=1C(=C(C(C#N)=CC1OCC)C#N)F
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
palladium hydroxide carbon
Quantity
0.59 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-].[C]
Name
Quantity
23 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-23 °C
Stirring
Type
CUSTOM
Details
was stirred at −23° C. under hydrogen atmosphere (atmospheric pressure) for 29 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After insoluble matter in the reaction mixture was filtered off
WASH
Type
WASH
Details
the residue was washed with methanol (23 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for three hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° C. under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (2.3 mL) and 1,2-dimethoxyethane (6.9 mL) were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with a 5% methanol-1,2-dimethoxyethane solution
CUSTOM
Type
CUSTOM
Details
dried at room temperature under reduced pressure

Outcomes

Product
Details
Reaction Time
29 h
Name
Type
product
Smiles
S(=O)(=O)(O)O.C(C)OC=1C=C2CN=C(C2=C(C1OCC)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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